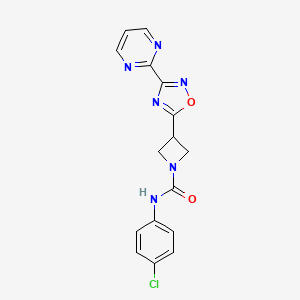
N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H13ClN6O2 and its molecular weight is 356.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a chlorophenyl moiety with a pyrimidin-2-yl substituted oxadiazole. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of biological activities due to their ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the anticancer properties of oxadiazole derivatives found that compounds similar to N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of oxadiazole derivatives against various bacterial strains. The synthesized compounds showed varying degrees of effectiveness, indicating potential for development into new antimicrobial agents .
- Molecular Docking Studies : Docking studies have elucidated the binding interactions between the compound and target proteins. These studies suggest that the oxadiazole moiety facilitates strong interactions with amino acid residues critical for enzyme function .
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2/c17-11-2-4-12(5-3-11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-18-6-1-7-19-13/h1-7,10H,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWCGFVPHGYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














